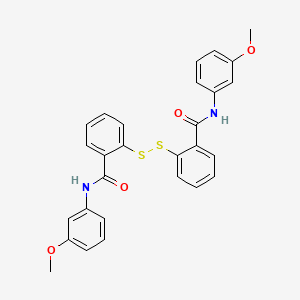
Butyl ethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl ethyldithiocarbamate is an organic compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom. This compound is known for its ability to form stable complexes with transition metals, making it useful in various applications, including as a flotation agent in mineral processing and as a stabilizer in the rubber industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl ethyldithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions, making it an efficient and environmentally friendly process . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which offers mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting secondary amines with carbon disulfide in the presence of alkyl halides. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl ethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The dithiocarbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted dithiocarbamates
Applications De Recherche Scientifique
Butyl ethyldithiocarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of butyl ethyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit the activity of metal-dependent enzymes, leading to various biological effects. For example, in cancer cells, the compound can disrupt the function of metalloproteins, leading to cell death . The molecular targets and pathways involved include the inhibition of metalloproteinases and the generation of reactive oxygen species, which induce oxidative stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Butyl ethyldithiocarbamate is unique among dithiocarbamates due to its specific alkyl substituents, which confer distinct chemical and biological properties. Similar compounds include:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Dibutyldithiocarbamate
Compared to these compounds, this compound has a higher affinity for certain metal ions and exhibits enhanced stability in various applications . Its unique structure allows for more efficient chelation and improved performance in industrial and medical applications .
Propriétés
Numéro CAS |
83962-20-3 |
|---|---|
Formule moléculaire |
C7H15NS2 |
Poids moléculaire |
177.3 g/mol |
Nom IUPAC |
butyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C7H15NS2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |
Clé InChI |
YSMHAOJOUCBJNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=S)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
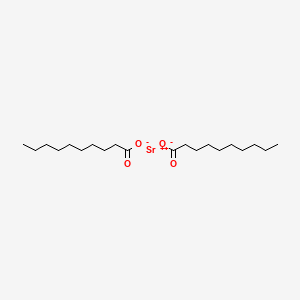
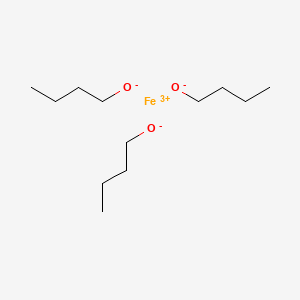
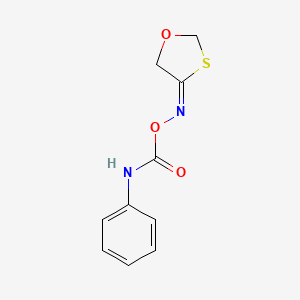
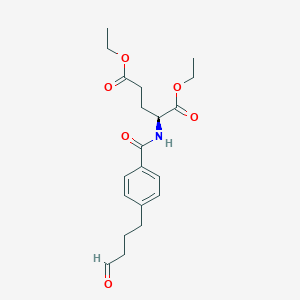

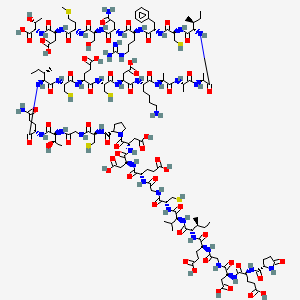
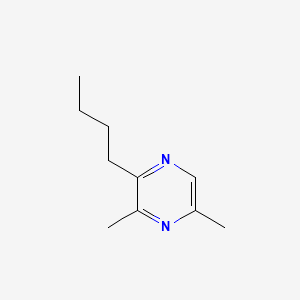
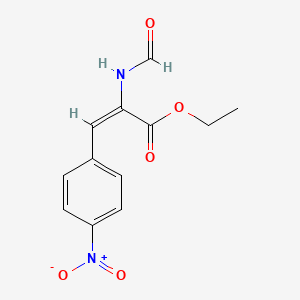
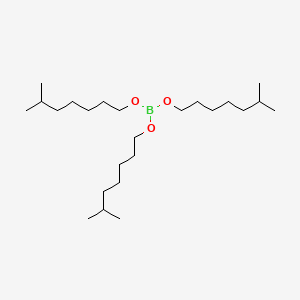
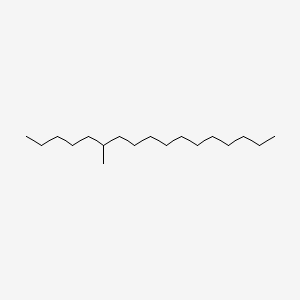
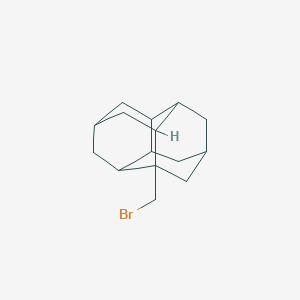
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
